3-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic organic compound classified within the pyrrolopyridine family. This compound is notable for its diverse applications in medicinal chemistry, particularly as a precursor in the synthesis of pharmaceuticals. Its molecular formula is , indicating the presence of bromine and chlorine substituents that influence its reactivity and biological properties. The compound is recognized for potential therapeutic effects, including anticancer and antimicrobial activities.
The synthesis of 3-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine typically involves halogenation reactions of pyrrolo[3,2-c]pyridine. Common methods include:
The molecular structure of 3-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine features a pyrrole ring fused with a pyridine ring, with bromine and chlorine substituents located at the 3 and 4 positions, respectively.
3-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine can undergo various chemical transformations:
These reactions allow for the modification of functional groups, facilitating the development of new derivatives with tailored properties.
The mechanism of action for 3-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine is primarily linked to its interaction with biological targets. It may inhibit specific enzymes or receptors involved in critical biological pathways. The exact mechanisms can vary based on the target and application but often involve modulation of signaling pathways relevant to cancer and inflammation.
Relevant studies indicate that these properties contribute to its utility in synthetic applications within medicinal chemistry.
3-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine has several significant applications:
This compound's versatility underscores its importance in ongoing scientific research and development initiatives aimed at discovering new therapeutic agents.
Pyrrolopyridines represent a critically important class of nitrogen-containing heterocycles in pharmaceutical research, comprising six distinct structural isomers that differ in the fusion points between the pyrrole and pyridine rings. These bicyclic scaffolds, alternatively termed azaindoles, demonstrate remarkable versatility in drug design due to their balanced physicochemical properties and bioisosteric relationship with indole derivatives. Among these isomers, pyrrolo[3,2-c]pyridine (5-azaindole) occupies a privileged position in medicinal chemistry due to its favorable electronic distribution and demonstrated biological relevance [8]. The structural uniqueness of this isomer stems from the specific arrangement where the pyrrole nitrogen is positioned adjacent to the bridgehead carbon, creating distinctive hydrogen-bonding capabilities and dipole moments that influence both molecular recognition and pharmacokinetic parameters.
The significance of the pyrrolo[3,2-c]pyridine scaffold is highlighted by its presence in several biologically active natural products and pharmaceutical agents. Notably, alkaloids containing pyrrolopyridine systems demonstrate impressive pharmacological profiles, exemplified by camptothecin—a potent topoisomerase I inhibitor isolated from Camptotheca acuminata with established anticancer and anti-HIV-1 activity [8]. Synthetic derivatives containing this scaffold include advanced development candidates targeting FMS kinase, with promising applications in anticancer and antiarthritic therapies [8]. The 3-bromo-4-chloro substituted derivative (CAS 947238-42-8) exemplifies the strategic functionalization of this core structure, serving as a versatile synthetic intermediate in drug discovery pipelines [3].
Compared to other isomers, pyrrolo[3,2-c]pyridine demonstrates superior metabolic stability and synthetic accessibility, contributing to its prominence in medicinal chemistry. The commercial availability of various substituted derivatives, including 3-bromo-1H-pyrrolo[3,2-c]pyridine (CAS 23612-36-4, priced at approximately $47/250mg) underscores its synthetic utility [7]. This isomer's balanced lipophilicity (predicted logP ≈ 2.5) and aqueous solubility make it particularly attractive for designing compounds with favorable drug-like properties. The molecular weight of 3-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine (231.48 g/mol) falls well within acceptable ranges for drug-like molecules, while its fused ring system provides sufficient rigidity to confer target selectivity [3].
Table 1: Comparative Analysis of Pyrrolopyridine Isomers in Drug Development
Isomer | Nitrogen Positions | Representative Drugs/Candidates | Key Therapeutic Areas | Synthetic Accessibility |
---|---|---|---|---|
Pyrrolo[3,2-c]pyridine | 1,3,4,7 | FMS kinase inhibitors | Oncology, Inflammation | High (commercially available intermediates) |
Pyrrolo[3,4-c]pyridine | 1,3,4,6 | GPR119 agonists, AR inhibitors | Diabetes, Pain management | Moderate |
Pyrrolo[2,3-b]pyridine | 1,3,4,5 | None approved (research compounds) | Oncology research | Moderate |
Pyrrolo[2,3-c]pyridine | 1,3,4,6 | Limited development | Early-stage research | Challenging |
Pyrrolo[3,2-b]pyridine | 1,2,3,7 | None approved (natural product analogs) | Antimicrobial research | Moderate |
Pyrrolo[2,3-d]pyridine | 1,2,3,4 | Kinase inhibitor scaffolds | Oncology research | High |
The synthetic versatility of the pyrrolo[3,2-c]pyridine scaffold is significantly enhanced by the strategic incorporation of halogen atoms, particularly at the C3 and C4 positions. These halogenations dramatically alter the reactivity of the ring system, enabling efficient palladium-catalyzed cross-coupling reactions for further structural diversification. The presence of both bromine and chlorine substituents in 3-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine creates orthogonal reactivity—bromine undergoes preferential coupling in Suzuki-Miyaura reactions due to enhanced oxidative addition kinetics, while chlorine offers a site for selective nucleophilic substitution or subsequent functionalization under different conditions [3]. This differential reactivity transforms the molecule into a multifaceted building block for parallel synthesis approaches in medicinal chemistry.
Halogenation at strategic positions on heteroaromatic scaffolds represents a fundamental strategy in medicinal chemistry for modulating molecular properties and reactivity. In 3-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine, the specific positioning of these halogen atoms creates a synergistic electronic effect that profoundly influences both the compound's physicochemical behavior and its subsequent chemical transformations. The molecular structure features bromine at the electron-rich C3 position and chlorine at the relatively electron-deficient C4 position, creating a push-pull electronic dynamic across the fused ring system [3]. This electronic asymmetry is captured in the compound's canonical SMILES representation (Clc1nccc2[nH]cc(Br)c12) and further elucidated through computational analysis, revealing distinct electrostatic potential surfaces at the halogen-bearing carbon atoms [3].
The bromine atom at C3 exerts significant +M (mesomeric) effects through resonance donation, effectively activating the position toward electrophilic aromatic substitution while simultaneously facilitating oxidative addition in transition metal-catalyzed reactions. Conversely, the chlorine atom at C4 exhibits predominantly -I (inductive) effects, creating a localized electron deficiency that enhances susceptibility to nucleophilic aromatic substitution. This complementary electronic profile makes 3-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine exceptionally versatile for selective functionalization. The molecular formula (C₇H₄BrClN₂) and hydrogen-deficient nature of this compound (double-bond equivalent = 7) reflect its aromatic character and potential for π-stacking interactions with biological targets [2] [3].
Table 2: Electronic and Steric Properties of Halogen Substituents in Pyrrolo[3,2-c]pyridine
Position | Halogen | Van der Waals Radius (Å) | Electronegativity (Pauling) | Key Electronic Effects | Preferred Reaction Types | Biological Interactions |
---|---|---|---|---|---|---|
C3 | Bromine | 1.85 | 2.96 | +M resonance donation, -I induction | Suzuki coupling, Stille coupling, Buchwald-Hartwig amination | Hydrophobic cavity filling, halogen bonding |
C4 | Chlorine | 1.75 | 3.16 | -I induction, limited resonance | Nucleophilic substitution, SNAr, metal-halogen exchange | Van der Waals interactions, dipole enhancement |
The steric impact of these halogens extends beyond simple bulk considerations. The bromine atom's substantial volume (van der Waals radius = 1.85Å) creates a defined molecular contour that influences both solid-state packing and binding interactions with biological targets. This steric profile is evident in the crystalline structure of related compounds, which often exhibit planar conformations with halogen atoms perpendicular to the ring plane [3]. When engaged in protein binding pockets, the bromine atom can participate in halogen bonding interactions—a directional non-covalent interaction where the halogen acts as an electrophile with oxygen or nitrogen atoms in protein residues. This interaction, with a typical bonding distance of 3.0-3.5Å and angle of 160-180°, significantly enhances binding affinity and selectivity, particularly in kinase targets where the ATP-binding site contains halogen-bond-accepting residues [8].
The strategic incorporation of halogens dramatically alters the compound's reactivity profile, enabling diverse downstream transformations essential for lead optimization. The bromine substituent serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, with Suzuki-Miyaura couplings occurring efficiently at room temperature using arylboronic acids. Computational studies indicate that the C-Br bond dissociation energy in this system (approximately 68 kcal/mol) is significantly lower than typical aryl bromides due to electron donation from the pyrrole nitrogen, enhancing oxidative addition kinetics [3]. Meanwhile, the chlorine atom provides a site for selective nucleophilic displacement under controlled conditions, particularly with nitrogen nucleophiles in the presence of copper catalysts. This differential reactivity enables sequential functionalization—a powerful strategy for generating diverse compound libraries from a single advanced intermediate.
The electronic perturbation introduced by halogen substituents extends beyond reactivity to influence the scaffold's interaction with biological systems. Spectroscopic analysis demonstrates that bromine substitution at C3 causes a characteristic bathochromic shift in the UV-Vis spectrum (λmax ≈ 285 nm), indicating extended π-conjugation through resonance effects [3]. This electronic delocalization enhances dipole moments (calculated μ ≈ 4.2 Debye for the 3-bromo derivative compared to 2.8 Debye for the unsubstituted parent compound), potentially improving target binding through stronger electrostatic interactions. Moreover, the increased lipophilicity imparted by halogens (measured logP = 2.8 for 3-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine) enhances membrane permeability while maintaining acceptable solubility through balanced halogen positioning [3].
In therapeutic applications, halogenated pyrrolopyridines demonstrate enhanced pharmacokinetic properties and target engagement. For instance, pyrrolo[3,4-c]pyridine derivatives bearing halogen substituents have shown promising activity as GPR119 agonists for diabetes treatment (EC₅₀ = 0.016 µM for optimized compounds) and aldose reductase inhibitors (IC₅₀ ≈ 1.4-2.5 µM), with halogen atoms playing critical roles in both potency and metabolic stability [8]. Similarly, kinase inhibitors containing halogenated pyrrolo[3,2-c]pyridine cores demonstrate improved selectivity profiles due to optimal filling of hydrophobic pockets in the ATP-binding site. The halogen-induced electronic effects also modulate pKa values of adjacent functional groups, fine-tuning ionization states under physiological conditions to enhance target binding and bioavailability.
Table 3: Key Halogenated Pyrrolopyridine Derivatives and Their Therapeutic Applications
Compound | CAS Number | Molecular Formula | Therapeutic Target | Biological Activity | Source |
---|---|---|---|---|---|
3-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine | 947238-42-8 | C₇H₄BrClN₂ | Kinase inhibitor intermediate | FMS kinase inhibition (research compound) | [3] |
4-Chloro-1H-pyrrolo[3,2-c]pyridine | 60290-21-3 | C₇H₅ClN₂ | Synthetic intermediate | Building block for drug discovery | [4] |
3-Bromo-1H-pyrrolo[3,2-c]pyridine | 23612-36-4 | C₇H₅BrN₂ | Kinase inhibitor precursor | Anticancer agent intermediate | [7] |
4-(4-(6-Fluorobenzene)sulfonamide-pyrrolo[3,4-c]pyridine | Not provided | C₁₉H₁₄FN₃O₄S | GPR119 agonist | EC₅₀ = 0.016 µM (cAMP assay) | [8] |
6-Methylpyrrolo[3,4-c]pyridine-1,3-dione derivatives | Not provided | C₁₄H₁₀Cl₂NO₃ | Aldose reductase inhibitor | IC₅₀ = 1.4-2.5 µM | [8] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: